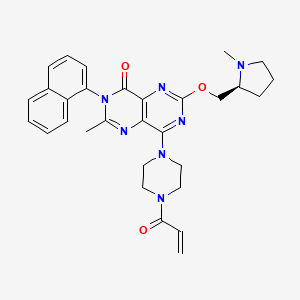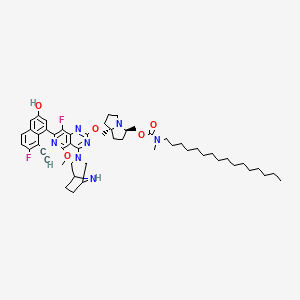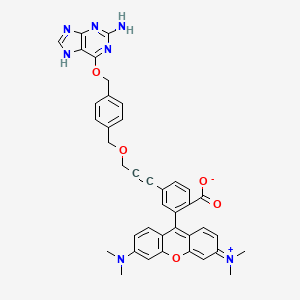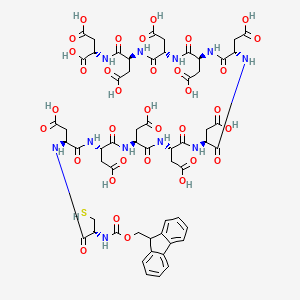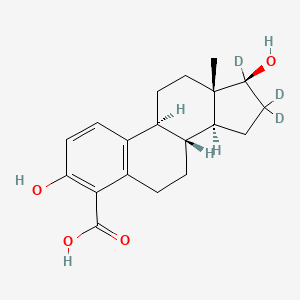
4-Carboxyl-17beta-Estradiol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxyl-17beta-Estradiol-d3 is a deuterated form of 4-Carboxyl-17beta-Estradiol, a derivative of estradiol, which is a potent estrogenic steroid hormone. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxyl-17beta-Estradiol-d3 typically involves the introduction of a carboxyl group at the 4-position of the estradiol molecule, followed by the incorporation of deuterium atoms. The process generally includes:
Starting Material: 17beta-Estradiol.
Carboxylation: Introduction of a carboxyl group at the 4-position using a carboxylating agent such as carbon dioxide in the presence of a catalyst.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents like deuterated water or deuterated acids.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
4-Carboxyl-17beta-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
4-Carboxyl-17beta-Estradiol-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Mass Spectrometry: Used as an internal standard for quantitative analysis of estradiol and its derivatives.
Pharmacokinetics: Studying the metabolism and distribution of estradiol in biological systems.
Biological Research: Investigating the role of estradiol in various physiological processes.
Medical Research: Exploring the effects of estradiol on hormone-related diseases and conditions.
作用机制
4-Carboxyl-17beta-Estradiol-d3 exerts its effects by binding to estrogen receptors in target tissues. The binding initiates a cascade of molecular events, including:
Receptor Activation: Binding to estrogen receptors (ERα and ERβ) leading to receptor dimerization.
Gene Transcription: Activation of estrogen-responsive genes involved in cell growth, differentiation, and metabolism.
Signal Transduction: Interaction with various signaling pathways, including the MAPK and PI3K pathways.
相似化合物的比较
Similar Compounds
17beta-Estradiol: The parent compound, a potent estrogenic hormone.
4-Hydroxy-17beta-Estradiol: A hydroxylated derivative with similar estrogenic activity.
4-Methoxy-17beta-Estradiol: A methoxylated derivative with distinct biological properties.
Uniqueness
4-Carboxyl-17beta-Estradiol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications. Its carboxyl group also offers additional functionalization possibilities compared to other estradiol derivatives.
属性
分子式 |
C19H24O4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
InChI 键 |
YQTASQANBQGSOV-NMFIOFMGSA-N |
手性 SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


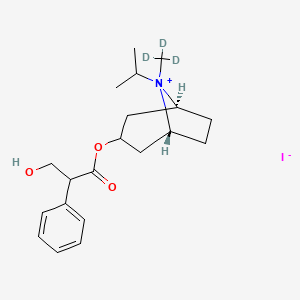

![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)

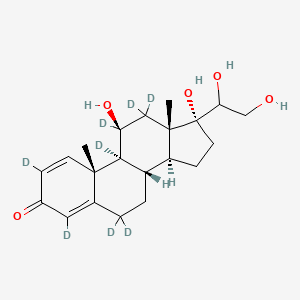
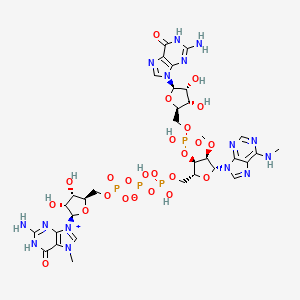
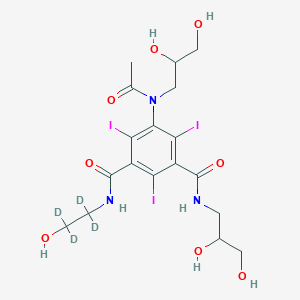
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)

